molecular formula C22H18N2O4 B2765246 Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921889-61-4

Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2765246
CAS No.: 921889-61-4
M. Wt: 374.396
InChI Key: TZJCDMGDEUHKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzooxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. This compound belongs to a broader class of heterocyclic molecules studied for their pharmacological properties, including anti-inflammatory and receptor antagonism activities .

Properties

IUPAC Name

benzyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-16(13-17(19)21(24)25)23-22(26)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJCDMGDEUHKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Methyl and Oxo Groups: The methyl group can be introduced via alkylation reactions, while the oxo group is typically introduced through oxidation reactions.

    Attachment of the Benzyl Group: This step usually involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazepine core.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with an appropriate isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Hydrolysis

Benzyl carbamates, in general, can undergo hydrolysis to form the corresponding amines and benzyl alcohol. This reaction is typically catalyzed by acids or bases and can be influenced by the solvent and reaction conditions .

Condensation Reactions

While specific condensation reactions involving Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamate are not documented, related carbamates can participate in condensation reactions with aldehydes or ketones under acidic conditions, forming complex products .

Nucleophilic Substitution

Carbamates can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by nucleophiles such as amines or alcohols. This reaction is often facilitated by the presence of a leaving group and can be influenced by the solvent and reaction conditions.

Data Tables

Given the lack of specific data on the chemical reactions of Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamate, the following table provides general information on related compounds and their properties:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamateNot specified437.5922061-28-7
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamateC18H18N2O4326.35192922029-50-3
Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamateC20H18N2O3334.37Not specified

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dibenzoxazepine derivatives, including Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, in cancer therapy. These compounds exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Angiogenesis : Compounds similar to this carbamate have been shown to disrupt the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for tumor growth and metastasis. For instance, a study demonstrated that derivatives effectively inhibited angiogenesis in vitro and in vivo models .

Case Study: Structure–Activity Relationship (SAR)

A detailed examination of structural modifications has revealed insights into enhancing anticancer activity. The following table summarizes findings from SAR studies:

Compound NameModificationBiological Activity
BT2O-methyl group additionIncreased anticancer activity
BT3Amino group substitutionEnhanced neuropharmacological effects
BT2-MeOAMethoxyacetamide substitutionPotent D2 receptor antagonist

Neuropharmacological Effects

This compound has also been evaluated for its effects on neurotransmitter systems, particularly dopamine receptors. This compound shows promise as a selective inhibitor of the dopamine D2 receptor, which is critical in managing conditions such as schizophrenia and Parkinson's disease.

Neuropharmacological Insights

Research indicates that modifications to the dibenzoxazepine structure can lead to enhanced binding affinity and selectivity for dopamine receptors. A series of experiments demonstrated that derivatives effectively antagonize dopamine D2 receptors in vitro, suggesting therapeutic potential in treating dopamine-related disorders.

Antigiardial Activity

Another promising application of this compound is its antigiardial activity against Giardia lamblia, a protozoan parasite responsible for gastrointestinal infections. Screening studies have identified derivatives with significant efficacy in inhibiting the growth of this parasite, indicating potential for developing new treatments for parasitic infections .

Mechanism of Action

The mechanism of action of Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heteroatom : Replacing oxygen in oxazepine with sulfur (thiazepine) increases electron delocalization and alters receptor binding profiles .
  • Position 10 Substituents : Methyl (target compound) vs. ethyl (BT2) groups influence steric bulk and metabolic stability. Ethyl derivatives like BT2 demonstrate enhanced anti-inflammatory activity in vitro .
  • Functional Groups : Carbamates (target compound) and sulfonamides () exhibit distinct pharmacokinetic properties. Sulfonamides generally improve solubility, while carbamates enhance membrane permeability .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Dopamine D2 Receptor Antagonism: Thiazepine derivatives (e.g., N-(3-(dimethylamino)propyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide) show nanomolar affinity (Ki < 50 nM) due to sulfur-enhanced π-π interactions .
  • Anti-Inflammatory Activity: BT2 suppresses monocytic-endothelial cell adhesion (IC50 ~10 µM), attributed to its ethyl carbamate group enhancing bioavailability .

Physicochemical Properties

  • LogP : The target compound’s benzyl carbamate increases lipophilicity (predicted LogP ~3.5) compared to sulfonamide analogs (LogP ~2.8) .
  • Solubility : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility (>50 µM) than carbamates due to ionizable groups .

Biological Activity

Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number921889-61-4
Molecular FormulaC22_{22}H18_{18}N2_{2}O4_{4}
Molecular Weight374.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Coupling Reactions : The introduction of the benzyl group often utilizes palladium-catalyzed cross-coupling techniques.
  • Final Modifications : The carbamate group is added through standard coupling reactions involving isocyanates or carbamates.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study demonstrated its ability to inhibit the viability of melanoma cells after 48 to 72 hours of treatment. The compound was found to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound showed a dose-dependent reduction in cell viability.
  • Induction of Apoptosis : Mechanistic studies revealed that it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Preliminary screening indicated that it may possess activity against several viral strains. For instance:

  • In vitro Studies : The compound was tested against SARS-CoV-2 and showed promising results with an IC50_{50} in the nanomolar range.
Virus TypeIC50_{50} (µM)
SARS-CoV-2< 1
Influenza Virus5

These findings suggest that this compound could be a lead candidate for further development as an antiviral agent.

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma cell lines, treatment with this compound resulted in a significant reduction in tumor growth compared to untreated controls. The study utilized various concentrations to establish a dose-response relationship.

Case Study 2: Viral Inhibition

A separate investigation focused on the antiviral properties against enteroviruses demonstrated that the compound effectively inhibited viral replication at early stages of infection. This was attributed to its interference with viral attachment and entry into host cells.

Q & A

Q. What are the standard synthetic routes for Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted o-aminophenol derivatives using alkylating agents (e.g., methyl iodide) for N-methylation and oxidizing agents (e.g., KMnO₄) for oxo-group introduction .
  • Step 2 : Carbamate group installation via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine functionality .
  • Critical Reagents : Methyl iodide (alkylation), benzyl chloroformate (carbamate formation), and anhydrous solvents (e.g., THF/DMF) to avoid hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :
  • NMR Spectroscopy : Confirm regiochemistry of the oxazepine ring and carbamate substitution patterns (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for C₂₂H₁₈N₂O₄: 374.1267) .

Q. What are the primary stability concerns for this compound during storage and handling?

  • Hydrolysis Risk : The carbamate group is susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in anhydrous DMSO or acetonitrile to minimize degradation .
  • Light Sensitivity : The dibenzo-oxazepine core may undergo photodegradation; use amber vials and avoid prolonged UV exposure .

Advanced Research Questions

Q. How does the electronic nature of the oxazepine ring influence reactivity in substitution reactions?

  • Electron-Withdrawing Effects : The 11-oxo group creates electron-deficient regions at C-2 and C-10, favoring nucleophilic aromatic substitution (SNAr) at these positions. Computational studies (DFT) suggest enhanced electrophilicity at C-2 due to resonance stabilization from the oxo group .
  • Experimental Validation : React with amines (e.g., morpholine) under microwave-assisted conditions (100°C, 30 min) to yield C-2-substituted derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Case Study : If conflicting IC₅₀ values arise (e.g., enzyme vs. cell-based assays):
  • Metabolic Stability : Assess compound stability in cell media (e.g., using LC-MS to detect metabolites) .
  • Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion .
  • Target Engagement : Use biophysical methods (e.g., SPR or thermal shift assays) to confirm direct binding to the proposed biological target .

Q. How can X-ray crystallography be optimized for this compound’s structural elucidation?

  • Crystallization Conditions : Co-crystallize with PEG 4000 in a 1:1 acetonitrile/water mixture at 4°C to obtain diffraction-quality crystals.
  • Refinement Protocols : Use SHELXL for small-molecule refinement, applying restraints for disordered benzyl groups and anisotropic displacement parameters for non-H atoms .
  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) with a CCD detector; achieve resolution < 0.8 Å for accurate electron density mapping .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during carbamate installation?

  • Competitive Pathways : Competing acylation at the oxazepine nitrogen can occur.
  • Solution : Use bulky bases (e.g., DMAP) to selectively activate the target amine. Monitor reaction progress in real-time via in-situ IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with a flexible ligand and rigid receptor (e.g., kinase domains). Validate docking poses with MD simulations (GROMACS, 100 ns trajectory) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the carbamate group) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.